Brusatol

描述

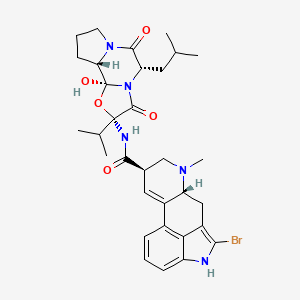

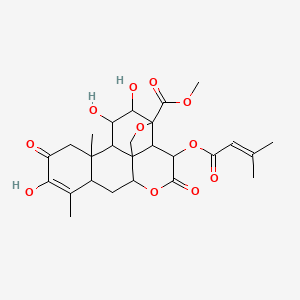

Brusatol is a quassinoid compound extracted from the seeds of Brucea javanica, a traditional Chinese herbal medicine. It has garnered significant attention due to its diverse biological and medical activities, including antitumor, antileukemia, anti-inflammatory, antitrypanosomal, antimalarial, and antiviral properties .

科学研究应用

布鲁沙托具有广泛的科学研究应用,包括:

化学: 用作研究苦木素化学和开发新的合成方法的模型化合物。

生物学: 研究其对细胞过程的影响,如细胞凋亡、自噬和细胞周期调节。

作用机制

布鲁沙托通过多种分子靶点和途径发挥其作用。它是核因子红系2相关因子2 (Nrf2) 途径的独特抑制剂,该途径在细胞防御机制中起着至关重要的作用。通过抑制 Nrf2,布鲁沙托增强了癌细胞对化疗药物的敏感性。 它还调节各种信号通路,包括丝裂原活化蛋白激酶 (MAPK)、核因子κB (NF-κB)、磷脂酰肌醇 3-激酶 (PI3K)/蛋白激酶 B (AKT)/雷帕霉素哺乳动物靶标 (mTOR)、Janus 激酶 (JAK)/信号转导和转录激活因子 (STAT) 以及 Keap1/Nrf2/ARE 通路 .

生化分析

Biochemical Properties

Brusatol is a unique nuclear factor erythroid 2-related factor 2 (Nrf2) inhibitor . It acts on various signaling pathways and has good antitumor properties . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .

Cellular Effects

This compound exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity . These effects involve various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT and Keap1/Nrf2/ARE signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting Nrf2 through various mechanisms. It decreases Nrf2 protein levels by inhibiting its translation and synthesis . It also promotes Nrf2 protein ubiquitination and degradation . This compound inhibits the expression of Nrf2 downstream genes, including HO-1, NQO1, VEGF, and AKR1C1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied extensively in both in vitro and in vivo settings . It has been shown to have potent suppression on tumor cell metabolism and proliferation . The cell cycle arrest, cytotoxicity, and terminal differentiation in leukemia cells were later verified by an investigation using multiple leukemia cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have potent antitumor effects in a P-388 lymphocytic leukemia model

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a unique Nrf2 inhibitor that acts on various signaling pathways . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .

准备方法

合成路线和反应条件

布鲁沙托可以通过多种方法合成,包括开发聚合物纳米粒子用于其递送。单因素法通常用于筛选影响粒径的制剂和工艺变量。 对粒径有可改变影响的因素使用全因子统计实验设计进行评估,然后优化药物负载 .

工业生产方法

布鲁沙托的工业生产涉及从印楝种子中提取,然后进行纯化工艺以分离该化合物。 采用高效液相色谱 (HPLC) 等先进技术来确保最终产品的纯度和质量 .

化学反应分析

反应类型

布鲁沙托会经历多种化学反应,包括:

氧化: 布鲁沙托可以被氧化形成不同的衍生物。

还原: 还原反应可以改变布鲁沙托中的官能团。

取代: 取代反应可以在布鲁沙托分子中引入新的官能团。

常用试剂和条件

布鲁沙托反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件如温度、压力和溶剂选择进行了优化以获得所需的产品 .

主要产品

布鲁沙托反应形成的主要产品包括具有增强生物活性的各种衍生物。 这些衍生物通常对其潜在的治疗应用进行评估 .

相似化合物的比较

布鲁沙托与其他苦木素类化合物比较,例如:

- 苦木内酯

- 苦木苷-A

- 15-(E)-non-2-enoyl苦木内酯

这些化合物具有相似的结构特征和生物活性,但在其特定的分子靶点和作用机制方面有所不同。 布鲁沙托抑制 Nrf2 通路的能力以及其强大的抗癌特性使其区别于其他苦木素 .

属性

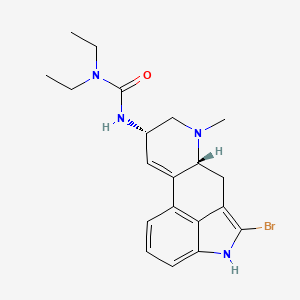

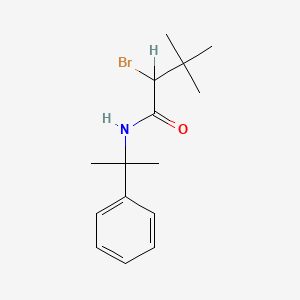

IUPAC Name |

methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZYHIMVKOHVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14907-98-3 | |

| Record name | Brusatol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

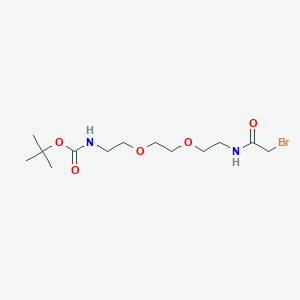

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)